molecular formula C6H12O3 B8766131 6-methoxytetrahydro-2H-pyran-3-ol CAS No. 28194-32-3

6-methoxytetrahydro-2H-pyran-3-ol

Cat. No.: B8766131
CAS No.: 28194-32-3
M. Wt: 132.16 g/mol
InChI Key: MGCVEMGADCDADD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methoxytetrahydro-2H-pyran-3-ol is an organic compound belonging to the class of tetrahydropyrans. These compounds are characterized by a six-membered ring containing five carbon atoms and one oxygen atom. The presence of a methoxy group at the 6th position and a hydroxyl group at the 3rd position makes this compound unique. It is often used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

The synthesis of 6-methoxytetrahydro-2H-pyran-3-ol can be achieved through several synthetic routes. One common method involves the hydrogenation of 3,4-dihydro-2H-pyran using a catalyst such as Raney nickel . Another approach is the reaction of alcohols with 3,4-dihydropyran to form tetrahydropyranyl ethers, which can then be further modified to introduce the methoxy group . Industrial production methods often involve large-scale hydrogenation processes under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

6-methoxytetrahydro-2H-pyran-3-ol undergoes various chemical reactions, including:

Scientific Research Applications

6-methoxytetrahydro-2H-pyran-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: Its derivatives are studied for their potential biological activities.

    Medicine: Some derivatives have shown promise in pharmaceutical research for their therapeutic properties.

    Industry: It is used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism by which 6-methoxytetrahydro-2H-pyran-3-ol exerts its effects involves interactions with specific molecular targets. The methoxy and hydroxyl groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to the formation of various products depending on the reaction conditions .

Comparison with Similar Compounds

6-methoxytetrahydro-2H-pyran-3-ol can be compared with other similar compounds such as:

Properties

CAS No.

28194-32-3

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

6-methoxyoxan-3-ol

InChI

InChI=1S/C6H12O3/c1-8-6-3-2-5(7)4-9-6/h5-7H,2-4H2,1H3

InChI Key

MGCVEMGADCDADD-UHFFFAOYSA-N

Canonical SMILES

COC1CCC(CO1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Borane-THF 1M (14.6 ml, 14.6 mmol) was added slowly to an ice cooled solution of 3,4-dihydro-2-methoxy-2H-pyran (55.0 g, 44 mmol) in THF (15 ml). The ice bath was removed and the reaction was stirred at room temperature for 1 h, cooled to 0° C. and 3 N sodium hydroxide (14.6 ml) was added followed with 30% hydrogen peroxide (9 ml). This was allowed to stir for 4 hs warming to room temperature. The reaction was extracted with ethyl acetate (2×50 ml). The combined organic layer was washed with brine, dried over magnesium sulfate and concentrated to give 6-methoxytetrahydro-2H-pyran-3-ol (4.2 g, 72%) as an oil.
Quantity
14.6 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.